molecular formula C28H25N3O3S2 B1665181 (2S)-3-(4-phenylphenyl)sulfonyl-N-[(R)-phenyl-pyridin-2-ylmethyl]-1,3-thiazolidine-2-carboxamide CAS No. 612532-48-6

(2S)-3-(4-phenylphenyl)sulfonyl-N-[(R)-phenyl-pyridin-2-ylmethyl]-1,3-thiazolidine-2-carboxamide

Cat. No. B1665181
CAS RN: 612532-48-6
M. Wt: 515.6 g/mol
InChI Key: LSSZZFZFFKZTCL-IAPPQJPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AS604872 is a small molecule selective antagonist of the FP receptor in inhibition of spontaneous uterine contraction. AS604872 significantly accelerated degeneration of the media in both cerebral artery and aorta as evidenced by thinning of the media and disruption of the elastic lamina and promoted IA and aortic dissection. AS604872 can be used to make models of these vascular diseases with extensive degeneration.

Scientific Research Applications

Synthesis and Biological Activities

  • Heterocyclic Synthesis with Thiophene-2-Carboxamide

    The compound has been utilized in the synthesis of various heterocyclic compounds, demonstrating its potential in creating new antibiotic and antibacterial drugs (Ahmed, 2007).

  • Antimicrobial Activity of Thiophenyl Pyrazoles and Isoxazoles

    It has been involved in the synthesis of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiazolidine-2-carboxamides, exhibiting potential antibacterial and antifungal activities (Sowmya et al., 2018).

  • Variable Intermolecular Interactions in Thiazolidin-4-one Derivatives

    The compound plays a role in the study of crystal structures and intermolecular interactions of thiazolidin-4-one derivatives, offering insights into molecular arrangements and connections (Gouvêa et al., 2013).

  • Synthesis of New Heterocycles Based on Pyrazole

    It is used in the synthesis of various heterocyclic compounds based on pyrazole, which have been evaluated for their antimicrobial activity (El‐Emary et al., 2002).

  • Synthesis of Cardiotonic Agents

    The compound has been modified and tested for its cardiotonic activity, contributing to the development of new therapeutic agents (Nate et al., 1987).

  • Soluble Fluorinated Polyamides

    It has facilitated the synthesis of new diamines containing pyridine and sulfone moieties, leading to the development of fluorinated polyamides with significant thermal stability and desirable physical properties (Liu et al., 2013).

  • Pro-Apoptotic Anticancer Agents

    Its derivatives have been synthesized and evaluated for proapoptotic activity against cancer cell lines, showing potential as anticancer agents (Yılmaz et al., 2015).

Stereochemical Investigations

  • Stereochemical Investigations of Diastereomeric Carboxamides: The compound has been involved in the synthesis and stereochemical investigation of diastereomeric N-pyridine-3-carboxamides, contributing to the understanding of their molecular configurations (Demir-Ordu et al., 2015).

Anticancer Activities

  • Substituted Oxadiazolyl Tetrahydropyridines as Anticancer Agents: The compound has been a part of the synthesis of oxadiazolyl tetrahydropyridines, with the study focusing on their anticancer activities (Redda & Gangapuram, 2007).

Polycondensation Studies

  • Polycondensation with Diamino Compounds: It has played a role in the polycondensation processes involving pyridine-dicarboxylic acid and various diamino compounds, resulting in polymers with high thermal stability (Banihashemi & Eghbali, 1976).

Antihyperglycemic Agents

  • Thiazolidinediones as Antihyperglycemic Agents: The compound has been used in the synthesis of thiazolidinediones, showing potential as oral antihyperglycemic agents (Wrobel et al., 1998).

Novel Synthesis Methods

  • One-Pot Synthesis of Sulfonamides

    It has been part of a one-pot synthesis method for producing (imidazo[1,2-a]pyridin-3-yl)sulfonamides and (imidazo[2,1-b]thiazol-5-yl)sulfonamides, contributing to the development of novel heterocyclic compounds (Rozentsveig et al., 2013).

  • RORγt Inverse Agonists Discovery

    It has been used in the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective RORγt inverse agonists, aiding in the development of new therapeutic agents (Duan et al., 2019).

Antimicrobial Studies

  • Antimicrobial Activities of Thiazole Derivatives

    The compound has been essential in synthesizing new thiazole derivatives with promising antimicrobial activities (Gouda et al., 2010).

  • Antiproliferative Activities of Pyrazole-Sulfonamide Derivatives

    It has been used in the synthesis of pyrazole-sulfonamide derivatives, which were tested for their antiproliferative activities against various cell lines (Mert et al., 2014).

  • Synthesis of Antimicrobial Sulfonamide Derivatives

    This compound has been pivotal in creating new sulfonamide derivatives with significant antimicrobial properties (Darwish et al., 2014).

properties

CAS RN

612532-48-6

Product Name

(2S)-3-(4-phenylphenyl)sulfonyl-N-[(R)-phenyl-pyridin-2-ylmethyl]-1,3-thiazolidine-2-carboxamide

Molecular Formula

C28H25N3O3S2

Molecular Weight

515.6 g/mol

IUPAC Name

(2S)-3-(4-phenylphenyl)sulfonyl-N-[(R)-phenyl(pyridin-2-yl)methyl]-1,3-thiazolidine-2-carboxamide

InChI

InChI=1S/C28H25N3O3S2/c32-27(30-26(23-11-5-2-6-12-23)25-13-7-8-18-29-25)28-31(19-20-35-28)36(33,34)24-16-14-22(15-17-24)21-9-3-1-4-10-21/h1-18,26,28H,19-20H2,(H,30,32)/t26-,28+/m1/s1

InChI Key

LSSZZFZFFKZTCL-IAPPQJPRSA-N

Isomeric SMILES

C1CS[C@H](N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)N[C@H](C4=CC=CC=C4)C5=CC=CC=N5

SMILES

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=N5

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=N5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(2S)-3-((1,1'-biphenyl)-4-ylsulfonyl)-N-((R)-phenyl(2-pyridinyl)methyl)-1,3-thiazolidine-2-carboxamide
AS 604872
AS604872

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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